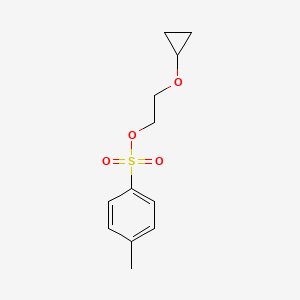

对甲苯磺酸2-环丙氧基-乙酯

描述

Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester is a chemical compound that belongs to the class of organic esters. While the specific compound of interest is not directly studied in the provided papers, they do offer insights into the chemistry of related toluene sulfonic acid esters. These compounds are typically synthesized for applications such as catalysis and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related toluene sulfonic acid esters involves the reaction of toluene-4-sulfonic acid with alcohols in the presence of a catalyst. For instance, a novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, was synthesized using K2CO3 as a catalyst in N,N-dimethylformamide solvent . Similarly, p-toluene sulfonic acid has been used as a catalyst for the esterification of butyric acid with isoamyl alcohol, resulting in high yields of isoamyl butyrate . These studies suggest that toluene-4-sulfonic acid esters can be synthesized efficiently under optimized conditions, which could be applicable to the synthesis of toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester.

Molecular Structure Analysis

The molecular structure of toluene-4-sulfonic acid esters is characterized by the presence of a toluene ring sulfonated at the fourth position and an ester group. The specific molecular interactions and stability of these compounds can be influenced by the nature of the ester group. In the case of the fluorescent labeling reagent mentioned earlier, the ester group contains a complex phenanthroimidazole moiety, which is likely to affect its fluorescence properties .

Chemical Reactions Analysis

Toluene-4-sulfonic acid esters are versatile in chemical reactions, particularly in their role as intermediates. The fluorescent labeling reagent synthesized in one study was used to label fatty acids for high-performance liquid chromatography with fluorescence detection . This indicates that toluene-4-sulfonic acid esters can participate in further chemical reactions, forming stable derivatives that can be used in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of toluene-4-sulfonic acid esters are influenced by their molecular structure. For example, the fluorescent labeling reagent exhibited high sensitivity and excellent repeatability in the detection of fatty acids, with good linear correlations and low limits of detection . The ester synthesized using p-toluene sulfonic acid as a catalyst showed a high yield, suggesting that the reaction conditions can be optimized to achieve desirable properties . The properties of these compounds, such as stability, solubility, and reactivity, are crucial for their practical applications.

科学研究应用

脂肪酸分析的新型荧光标记

设计和合成了一种新型荧光标记剂,对甲苯磺酸2-(2-噻吩-2-基-菲并[9,10-d]咪唑-1-基)-乙酯,用于灵敏测定银杏果和叶样品中的游离脂肪酸。该试剂促进了 26 种脂肪酸的成功标记,使其能够通过高效液相色谱法结合荧光检测进行有效分析。该方法灵敏度高,重复性好,检测限为 8.8 至 45.5 fmol,展示了该试剂在生化分析中的潜力 (董、刘和陈,2018)。

有机合成中的酯化催化剂

对异戊酸异戊酯催化合成的研究表明,对甲苯磺酸作为酯化催化剂优于硫酸。优化后的条件导致产率显着提高,证明了对甲苯磺酸在有机合成工艺中的有效性。这突出了其提高制药和化工行业酯化反应效率的潜力 (袁,2003)。

生物柴油生产中的催化作用

一项关于布朗斯台德酸(包括对甲苯磺酸)在室温下对脂肪酸酯化催化活性的研究表明,在生物柴油生产中具有 promising 的结果。对甲苯磺酸表现出高活性,显着提高了乙酯的收率。这种高效且可循环利用的催化方法可能有助于实现更可持续和经济的生物柴油生产过程 (席尔瓦、莱尔和席尔瓦,2010)。

用于 CO2/盐水界面张力降低的表面活性剂合成

报道了使用对甲苯磺酸作为催化剂合成一种新型 CO2 亲和表面活性剂。这种表面活性剂用于马来酸酐的酯化,成功降低了 CO2 和盐水之间的界面张力,表明其在提高石油采收率 (EOR) 技术中的潜在应用。该研究强调了催化剂在实现高产率中的作用以及表面活性剂在 CO2-EOR 应用中的功效 (萨吉尔等人,2014)。

属性

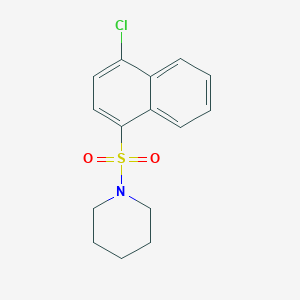

IUPAC Name |

2-cyclopropyloxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-6-12(7-3-10)17(13,14)16-9-8-15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPPJFHIYMURGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)